Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

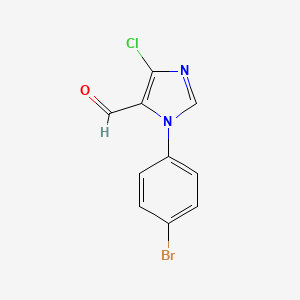

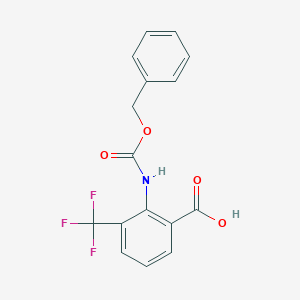

“Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C12H24N2O2 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate” consists of a four-membered azetidine ring substituted with a tert-butyl carboxylate group and a 1-amino-2-methylpropyl group .Physical And Chemical Properties Analysis

This compound has a clear colourless to pale yellow appearance . It is soluble in DMSO, Methanol, and Water . The predicted pKa value is 8.29±0.20 .科学的研究の応用

Synthesis of Novel Compounds

Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate has been utilized in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are valuable in studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). This demonstrates its significance in producing orthogonally protected amino acid-Aze chimeras for peptide research.

Methodological Advancements

The compound has been featured in the development of methodologies for producing Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This method, which involves the formation of an acyl azide intermediate that undergoes Curtius rearrangement, highlights the compound's role in facilitating the synthesis of protected amino acids (Lebel & Leogane, 2005).

Exploration of Chemical Space

Researchers have explored the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating the utility of tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate in accessing chemical spaces complementary to piperidine ring systems, thus showcasing its potential in medicinal chemistry (Meyers et al., 2009).

Radical Reactions and Nucleophilic Substitutions

Studies have also focused on the versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, where derivatives of Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate could be involved in radical reactions and nucleophilic substitutions. This highlights the compound's adaptability in modifying the benzene ring through various reactions, offering pathways to a wide array of synthetic targets (Jasch, Höfling, & Heinrich, 2012).

Deprotection Methods

The compound's relevance extends to deprotection methods, where aqueous phosphoric acid has been utilized for the deprotection of tert-butyl carbamates, esters, and ethers. This indicates its significance in synthetic procedures that require the removal of protecting groups under mild conditions, preserving the stereochemical integrity of substrates (Li et al., 2006).

Safety And Hazards

“Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

特性

IUPAC Name |

tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-8(2)10(13)9-6-14(7-9)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYITUPBGQPVDKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1CN(C1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(1-amino-2-methylpropyl)azetidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2837604.png)

![4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2837611.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2837618.png)